BCAT

Vue d'ensemble

Description

Synthesis Analysis

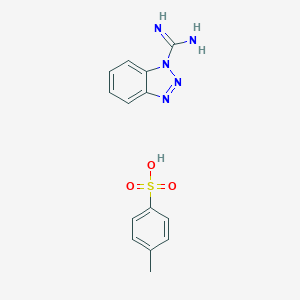

The synthesis of benzotriazole-1-carboxamidinium tosylate involves effective methods for transforming amines into guanidines. A variety of primary and secondary amines can react with this compound to produce guanidines in satisfactory yields. This process exemplifies the versatility and utility of benzotriazole-1-carboxamidinium tosylate in synthetic organic chemistry (Katritzky et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds has been studied through spectroscopic and structural characterization techniques. For instance, 1,3-benzothiazole-6-carboxamidinium chloride dihydrate has been synthesized and its structure elucidated, showing how benzotriazole derivatives can form complex three-dimensional networks through hydrogen bonding (Matković-Čalogović et al., 2003).

Chemical Reactions and Properties

Benzotriazole-1-carboxamidinium tosylate demonstrates high reactivity in the guanidinylation of amines. Its ability to facilitate the conversion of primary and secondary amines into diprotected guanidines underlines its significance as a highly efficient reagent in this domain. Enhancing the leaving group character of benzotriazole through electron-withdrawing substituents leads to the formation of highly reactive derivatives for guanidinylation processes (Musiol & Moroder, 2001).

Physical Properties Analysis

The synthesis and characterization of benzotriazole derivatives reveal insights into their physical properties. For example, the synthesis of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate provides a basis for understanding the physical properties of benzotriazole derivatives, such as solubility and crystalline structure, which are crucial for their application in chemical synthesis and material science (Matković-Čalogović et al., 2003).

Chemical Properties Analysis

The chemical properties of benzotriazole-1-carboxamidinium tosylate, such as reactivity, stability, and functional group compatibility, play a pivotal role in its applications in organic synthesis. The compound's effectiveness in facilitating the guanidinylation of amines, along with its stability under various conditions, highlights its valuable chemical properties for synthetic applications (Katritzky et al., 1995).

Applications De Recherche Scientifique

Recherche en biologie cellulaire

Le BCAT est un outil de recherche qui peut être utilisé dans l'étude de la biologie cellulaire . Il agit comme un ligand qui se lie aux récepteurs, qui sont des protéines sur les cellules qui reconnaissent des substances spécifiques et déclenchent une réponse cellulaire . Ceci le rend précieux pour l'étude des processus cellulaires et la compréhension de la façon dont les cellules répondent à divers stimuli.

Recherche en pharmacologie

Dans le domaine de la pharmacologie, le this compound est utilisé pour étudier les effets de diverses substances sur l'organisme . En se liant aux récepteurs sur les cellules, il peut aider les chercheurs à comprendre comment les médicaments interagissent avec l'organisme et comment ils peuvent être utilisés pour traiter diverses affections .

Conversion des amines en guanidines

Le this compound a été utilisé comme méthode alternative pour la conversion des amines en guanidines . Il s'agit d'un processus clé dans la synthèse de nombreux produits pharmaceutiques et autres composés chimiques .

Ligand pour les études de récepteurs

En tant que ligand, le this compound peut se lier à des récepteurs spécifiques sur les cellules . Ceci en fait un outil précieux pour l'étude de la fonction des récepteurs et la compréhension de la façon dont les cellules répondent à diverses substances .

Recherche biochimique

En recherche biochimique, le this compound peut être utilisé pour étudier les effets de diverses substances sur les systèmes biologiques . <a data-citationid="9c758d39-0765-d4e2-1dfc-cb0f726dd68d-30-group" h="ID=SERP,5017.1" href="https://www.biosynth.com/p/NGA85310/163

Mécanisme D'action

Target of Action

BCAT, also known as Benzotriazole-1-carboxamidinium tosylate, is a ligand that binds to receptors . These receptors are proteins on cells that recognize specific substances and trigger a cellular response

Mode of Action

This compound interacts with its target receptors by binding to them .

Biochemical Pathways

Given that this compound is a ligand that binds to receptors, it can be inferred that it likely influences signal transduction pathways .

Result of Action

Given that this compound is a ligand that binds to receptors, it likely triggers a cellular response upon binding . The specifics of this response would depend on the nature of the target receptor and the downstream signaling pathways.

Action Environment

It is known that this compound is a highly effective corrosion inhibitor that can be used in a variety of industries, including oil and gas, chemical processing, and water treatment . This suggests that this compound may be stable and effective under a range of environmental conditions.

Propriétés

IUPAC Name |

benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPBDRUPTRGILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163853-10-9 | |

| Record name | Benzotriazole-1-carboxamidinium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

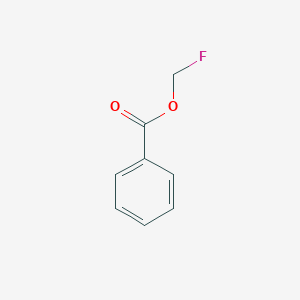

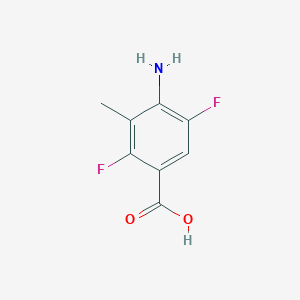

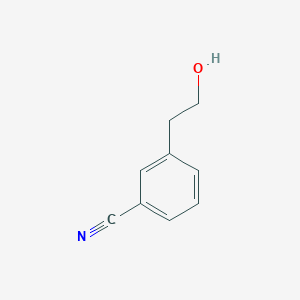

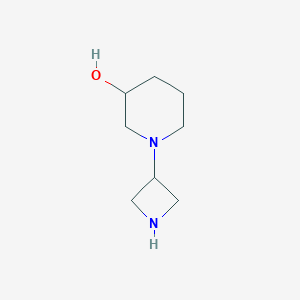

Synthesis routes and methods

Procedure details

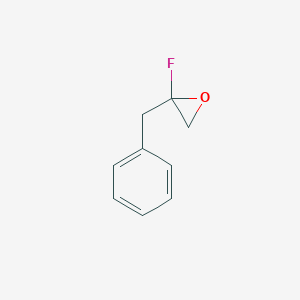

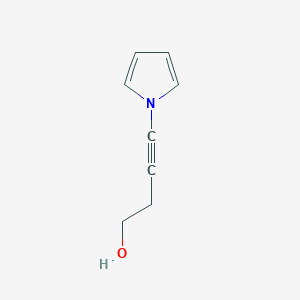

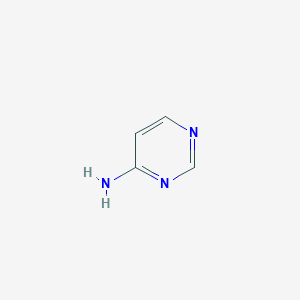

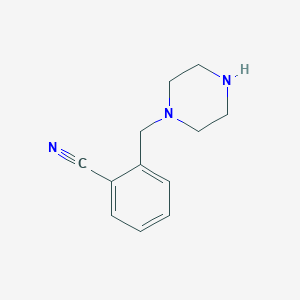

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is notable about Benzotriazole-1-carboxamidinium tosylate's reactivity?

A1: Benzotriazole-1-carboxamidinium tosylate (1) is a reagent that enables the conversion of amines to guanidines. [, ] This reaction proceeds under mild conditions and shows effectiveness for both primary and secondary amines. []

Q2: Are there any advantages to using Benzotriazole-1-carboxamidinium tosylate for guanidine synthesis compared to other methods?

A2: While the abstracts provided do not delve into comparative studies, they highlight that Benzotriazole-1-carboxamidinium tosylate offers a "novel," "effective," and "convenient" method for guanidine synthesis. [] This suggests advantages over existing methodologies, but further research would be needed to specify these benefits.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)

![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)